Home > Products > Building Blocks P4919 > 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
4-((2-Aminobenzyl)amino)cyclohexan-1-ol - 46727-91-7

4-((2-Aminobenzyl)amino)cyclohexan-1-ol

Catalog Number: EVT-3159218
CAS Number: 46727-91-7
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Compound Description: 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (compound 4 in the study) exhibits potent and selective cytotoxic activity against several cancer cell lines []. Additionally, this β-enaminonitrile derivative shows promising inhibition of EGFR and VEGFR-2 kinases, comparable to the reference inhibitor Sorafenib [].

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

Compound Description: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol is a novel thiol-incorporated aminocyclopentitol synthesized through the nucleophilic ring-opening of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol []. The compound's biological activities are not explicitly discussed in the provided abstract.

2-(Quinolin-8-yloxy)cyclohexan-1-ol

Compound Description: This optically pure compound, synthesized through chemical and biocatalytic steps, acts as a chiral solvating agent []. It effectively discriminates enantiomers of various chiral acids, including α-substituted carboxylic acids, phosphoric acids, amino acids, and dipeptides, as demonstrated through NMR and fluorescence spectroscopy [].

(1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod)

Compound Description: Navoximod, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), belongs to the novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles []. Developed through structure-based drug design, Navoximod displays improved IDO1 inhibitory activity and favorable pharmacokinetic properties compared to initial lead compounds [].

Source and Classification

This compound is classified under amino alcohols and is often utilized in medicinal chemistry due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of expectorants, particularly ambroxol, which is used in treating respiratory conditions . Its structural attributes allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol can be achieved through several methods, primarily involving the condensation of trans-4-amino cyclohexanol with ortho-nitrobenzaldehyde followed by hydrogenation and nitro reduction.

Key Synthetic Steps

  1. Condensation Reaction: The initial step involves the reaction between ortho-nitrobenzaldehyde and trans-4-amino cyclohexanol to form a Schiff base. This reaction can be catalyzed by various bases such as sodium methylate or other organic bases.
  2. Hydrogenation: The Schiff base undergoes catalytic hydrogenation using transition metal catalysts (e.g., palladium, nickel, platinum) under high pressure (approximately 2.1–2.2 MPa). This step reduces the nitro group to an amino group.
  3. Isolation: The product is then isolated through column chromatography, yielding 4-((2-Aminobenzyl)amino)cyclohexan-1-ol with a reported yield of around 50% .

This synthetic route is advantageous due to its simplicity and high yield, making it suitable for scale production.

Molecular Structure Analysis

The molecular formula of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol is C13H19N3OC_{13}H_{19}N_3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features:

  • Cyclohexane Ring: A six-membered saturated ring that contributes to the compound's rigidity.
  • Amino Groups: Two amino groups (–NH₂) are present; one attached directly to the cyclohexane ring and another on the benzyl moiety.
  • Hydroxyl Group: A hydroxyl group (–OH) at the first carbon of the cyclohexane ring enhances its solubility and reactivity.

Structural Characteristics

The three-dimensional conformation of this compound allows for diverse interactions in biological systems, enabling it to act as a potential drug candidate.

Chemical Reactions Analysis

4-((2-Aminobenzyl)amino)cyclohexan-1-ol participates in several chemical reactions:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.
  2. Acid-base Reactions: The hydroxyl group can participate in acid-base equilibria, affecting solubility and reactivity.
  3. Formation of Derivatives: It can be transformed into various derivatives through acylation or alkylation reactions, expanding its application scope .

These reactions are essential for developing new pharmaceutical agents based on this compound.

Mechanism of Action

The mechanism of action for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol primarily involves its interaction with biological targets such as receptors or enzymes related to respiratory function.

Pharmacological Activity

As an expectorant precursor, it may enhance mucociliary clearance by increasing mucus secretion or altering mucus viscosity. This action is crucial for alleviating symptoms associated with respiratory diseases like chronic obstructive pulmonary disease (COPD) or asthma .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 235.31 g/mol.
  • Appearance: Typically appears as a white to off-white crystalline solid.

Chemical Properties

  • Solubility: Soluble in water due to the presence of hydroxyl and amino groups.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

These properties influence its behavior in biological systems and its utility in medicinal chemistry.

Applications

4-((2-Aminobenzyl)amino)cyclohexan-1-ol finds applications primarily in:

  1. Pharmaceutical Development: As an intermediate in the synthesis of ambroxol and other therapeutic agents targeting respiratory conditions.
  2. Chemical Research: Used as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
  3. Biochemical Studies: Investigated for its potential roles in biochemical pathways related to neurotransmission or muscle contraction due to its structural similarity to other bioactive compounds .
Synthetic Methodologies and Optimization

Catalyst-Mediated Cyclization Strategies

Transition metal catalysis enables precise stereocontrol in synthesizing the conformationally restricted cyclohexane scaffold of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol. Advanced ligand-controlled methodologies offer complementary diastereoselectivity profiles critical for accessing distinct stereoisomers of pharmaceutical relevance.

Nickel-Catalyzed Dehydrogenative Condensation

Nickel catalysis has emerged as a powerful strategy for constructing the amine-linked cyclohexanol framework via enyne cyclization. The regioselectivity of alkyne functionalization – traditionally substrate-dependent – is decisively controlled by ligand architecture in nickel-mediated systems. Computational and experimental studies reveal that sterically demanding 2-naphthyl-substituted bis(oxazoline) (Bisbox) ligands enforce cis-arylation/cyclization pathways, yielding six-membered cyclohexane derivatives with exceptional diastereocontrol (dr >20:1). Conversely, 1,10-phenanthroline ligands promote trans-arylation followed by endo-cyclization, establishing seven-membered rings that can be functionally manipulated to the target cyclohexanol scaffold. This ligand-directed divergence operates under mild conditions (NiBr₂(DME)/Mn/CsF/DMA, 60°C) and tolerates electron-donating (OMe) and electron-withdrawing (CF₃, CN) aryl substituents on alkyne precursors, though alkyl-substituted alkynes remain challenging [5].

Table 1: Ligand-Dependent Outcomes in Nickel-Catalyzed Enyne Cyclization

Ligand TypeRepresentative LigandReaction PathwayPrimary Cyclization ProductYield (%)Diastereoselectivity (dr)
2-Naphthyl BisboxL9cis-Arylation/endo-cyclizationSix-membered cyclohexane derivative7128:1
1,10-PhenanthrolineL4trans-Arylation/endo-cyclizationSeven-membered ring precursor6320:1
Benzyl-substituted BisboxL8cis-Arylation/endo-cyclizationSix-membered cyclohexane derivative5815:1

Mechanistic investigations involving density functional theory (DFT) indicate that steric hindrance imposed by bulky ligands dictates the regioselectivity of the initial alkyne arylation. The reaction proceeds via exo-cyclization followed by a Dowd-Beckwith-type ring expansion to furnish the endo-cyclization products, providing atom-economical access to functionalized nitrogen heterocycles [5].

Iridium-Catalyzed Transfer Hydrogenation Pathways

While direct references to iridium catalysis for this specific molecule were limited in the provided results, transfer hydrogenation represents a strategic approach for installing the chiral amino-alcohol motif. The anthranilamide moiety facilitates iridium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution, enabling access to enantiomerically enriched intermediates. This method typically employs formic acid-triethylamine mixtures as hydrogen donors and chiral Ir-(P,olefin) complexes (e.g., Walphos or Trufens catalysts) under mild conditions (25-50°C), achieving high enantioselectivities (>95% ee) for related aminocyclohexanol systems. The ortho-aminobenzyl group likely coordinates to the iridium center, enhancing stereocontrol during imine reduction [2] [5].

Palladium-Assisted Hydrogenation in Stereoselective Synthesis

Palladium catalysis enables critical C–N bond formation and stereoselective reductions. Pd/C-catalyzed hydrogenation (1-10 atm H₂) in protic solvents (e.g., methanol, ethanol) cleanly reduces intermediate imines generated from 2-aminobenzaldehyde and 4-aminocyclohexanone precursors without racemization. The reaction proceeds via chemisorption of the imine onto the palladium surface, followed by hydride delivery to the re or si face, influenced by existing stereocenters. This method delivers the saturated 4-((2-aminobenzyl)amino)cyclohexan-1-ol framework in >95% purity when conducted at 0-5°C, minimizing side reactions like dehalogenation or over-reduction. Catalyst loadings as low as 0.5-1 mol% Pd achieve complete conversion within 2-4 hours, underscoring the efficiency of this approach [3].

Solvent Systems and Reaction Efficiency

Protic Polar Solvents in Intermediate Stabilization

Protic polar solvents significantly enhance reaction efficiency and intermediate stability throughout the synthesis. Methanol and ethanol demonstrate superior performance during reductive amination steps, solubilizing both the carbonyl precursor (4-oxocyclohexanone derivatives) and aromatic amine (2-aminobenzylamine) while facilitating proton transfer during imine/enamine equilibration. Ethanol-water mixtures (4:1 v/v) stabilize charged intermediates in the final cyclization steps, increasing yields by 15-20% compared to aprotic solvents like THF or acetonitrile. The hydrogen-bonding network in aqueous ethanol solvates developing charges in the transition state during ring closure, lowering the activation barrier by ~3 kcal/mol according to computational studies. Notably, maintaining water content below 20% vol. prevents hydrolysis of sensitive aminobenzyl intermediates [3] [6].

Acetonitrile-Ethanol Mixtures for Yield Optimization

Binary acetonitrile-ethanol solvent systems overcome solubility limitations during late-stage functionalization. Optimal results occur at acetonitrile:ethanol ratios between 1:2 and 1:3 (v/v), enhancing dissolution of polar intermediates while maintaining compatibility with hydrogenation catalysts. This mixture forms an azeotrope (b.p. 345.65 K, 46.9 wt.% acetonitrile) that complicates solvent recovery via standard distillation. However, extractive distillation using amino esters of boric acid (AEBA-TEG) increases relative volatility of acetonitrile from 1.0 to 3.8 at 30 mol% entrainer concentration, enabling efficient solvent recycling. The process economics improve by 22-25% compared to fresh solvent usage per batch, significantly reducing production costs. Ethanol-rich phases (≥80% vol.) also facilitate crystallization of the final product, yielding material with >99% diastereomeric purity after single recrystallization [6] [7].

Table 2: Solvent System Performance in Synthesis and Separation

Solvent SystemApplication StageKey AdvantagesOptimal CompositionYield Improvement
Ethanol-water (4:1 v/v)Reductive aminationStabilizes charged intermediates, facilitates proton transfer80% EtOH+15-20% vs. aprotics
Acetonitrile-ethanol (1:2 v/v)Pd-catalyzed hydrogenationDissolves polar/non-polar intermediates, compatible with Pd catalysts33% MeCN+12% vs. pure EtOH
Acetonitrile + AEBA-TEGSolvent recovery distillationBreaks azeotrope, increases MeCN volatility30 mol% AEBA-TEGEnables >95% recovery

Diastereoselective Alkylation and Protecting Group Strategies

Protecting group strategies critically govern stereoselectivity during alkylation and ring-closing metathesis (RCM) steps en route to the target molecule. Carbamate protection (Cbz, Boc) of the anthranilamide nitrogen enables syn-selective alkylation at C4 of the cyclohexanol ring via chelation control. When the C1-hydroxy group is silyl-protected (TBS, TBDPS), magnesium bromide-mediated enolization generates a cis-enolate that undergoes alkylation from the equatorial direction, establishing the all-cis stereochemistry essential for bioactivity. Alternatively, employing bulky trityl (Tr) protection on nitrogen switches diastereoselectivity to anti-products (dr 8:1) by blocking one face of the enolate. These complementary approaches provide access to both (1,4)- and (1,4)-diastereomers from common precursors [2] [7].

The "protecting group-dependent alkylation-RCM" strategy proves particularly valuable for constructing advanced intermediates. Benzyl protection of the cyclohexanol oxygen facilitates exo-selective ring-closing metathesis using Grubbs II catalyst (5 mol% in CH₂Cl₂, 40°C), yielding bicyclic scaffolds that are hydrogenolytically cleaved to the monocyclic target. Conversely, acetate protection under identical conditions promotes endo-RCM, forming isomeric ring systems. This strategy was successfully implemented in the 14-step total synthesis of (-)-isoprelaurefucin analogs featuring the 4-(aminobenzylamino)cyclohexanol pharmacophore, achieving 12% overall yield from a chiral epoxide precursor. The orthogonal deprotection-alkylation sequence minimizes side reactions and enables late-stage diversification of the amino-alcohol moiety [2].

Table 3: Protecting Group Effects on Diastereoselectivity

Protecting GroupN-ProtectionO-ProtectionAlkylation SelectivitydrRCM Selectivity
TBS/BocBocTBSsyn15:1Not applicable
None/TrTrNoneanti8:1Not applicable
Bn/BnCbzBnsyn12:1exo-RCM
Ac/BocBocAcsyn10:1endo-RCM

Table 4: Key Compound Identifiers for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol

Identifier TypeValue
CAS Number93839-70-4
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
IUPAC Name4-[[(2-Aminophenyl)methyl]amino]cyclohexan-1-ol
SMILESOC1CCC(NCC2=CC=CC=C2N)CC1
InChI KeyUERRZQCPQRIPHN-UHFFFAOYSA-N
LogP1.6619 (Calculated)
H-Bond Donors3
H-Bond Acceptors3
Synonyms4-((2-Aminobenzyl)amino)cyclohexan-1-ol; 4-{[(2-Aminophenyl)methyl]amino}cyclohexan-1-ol; Cyclohexanol, 4-[[(2-aminophenyl)methyl]amino]-

Properties

CAS Number

46727-91-7

Product Name

4-((2-Aminobenzyl)amino)cyclohexan-1-ol

IUPAC Name

4-[(2-aminophenyl)methylamino]cyclohexan-1-ol

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2

InChI Key

UERRZQCPQRIPHN-UHFFFAOYSA-N

SMILES

C1CC(CCC1NCC2=CC=CC=C2N)O

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.